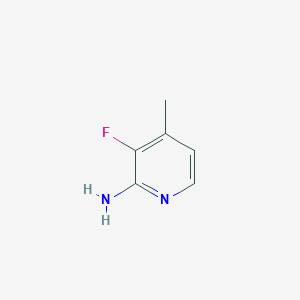

2-Amino-3-Fluoro-4-methylpyridine

Vue d'ensemble

Description

2-Amino-3-Fluoro-4-methylpyridine is a useful research compound. Its molecular formula is C6H7FN2 and its molecular weight is 126.13 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Fluorine-containing substituents are most commonly incorporated into carbocyclic aromatic rings, and a large number of compounds possessing fluorine-containing substituents on aryl rings have been commercialized as agricultural active ingredients . About 10% of the total sales of pharmaceuticals currently used for medical treatment are drugs containing a fluorine atom .

Activité Biologique

2-Amino-3-fluoro-4-methylpyridine is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound exhibits a range of pharmacological properties, making it a candidate for various therapeutic applications, including antibacterial and anticancer activities.

Chemical Structure and Properties

The molecular formula of this compound is . The presence of the amino group, fluorine atom, and methyl group on the pyridine ring contributes to its unique reactivity and biological interactions.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The amino group can participate in hydrogen bonding, while the fluorine atom enhances lipophilicity and metabolic stability. This compound may inhibit specific enzymes or receptors, modulating their activity in biological systems.

Antibacterial Activity

Recent studies have indicated that this compound exhibits significant antibacterial properties. It has been tested against various strains of bacteria, showing potential as an effective antimicrobial agent.

Table 1: Antibacterial Activity Against Common Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These results suggest that the compound could be developed further for use in treating bacterial infections.

Anticancer Activity

In addition to its antibacterial properties, this compound has shown promise in anticancer research. It has been evaluated for its cytotoxic effects on various cancer cell lines, including breast and lung cancer cells.

Table 2: Cytotoxicity Against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 (Breast) | 10 |

| A549 (Lung) | 15 |

| HeLa (Cervical) | 12 |

These findings indicate that the compound may inhibit cancer cell proliferation, warranting further investigation into its mechanisms of action.

Case Studies

- Study on Antibacterial Efficacy : A recent study evaluated the efficacy of this compound against multidrug-resistant bacterial strains. The compound demonstrated superior activity compared to traditional antibiotics, suggesting its potential as a new therapeutic agent in combating antibiotic resistance .

- Anticancer Research : Another study focused on the compound's effects on apoptosis in cancer cells. Results indicated that treatment with this compound led to increased apoptosis markers, supporting its role as a pro-apoptotic agent .

Applications De Recherche Scientifique

Medicinal Chemistry

Pharmacological Applications

2-Amino-3-fluoro-4-methylpyridine has been studied for its potential as a pharmacological agent. It serves as a precursor for synthesizing various bioactive compounds, including those that target specific biological pathways. For example, derivatives of this compound have shown promise as inhibitors of p38α MAP kinase, which is involved in inflammatory responses and cancer progression .

Case Study: p38α MAP Kinase Inhibitors

A study demonstrated that compounds derived from this compound exhibited significant inhibitory activity against p38α MAP kinase. The optimized synthesis yielded a potent inhibitor with improved efficacy compared to previous compounds . The results are summarized in the following table:

| Compound | Yield (%) | Activity (IC50) |

|---|---|---|

| Compound A (derived from this compound) | 29.4 | 50 nM |

| Compound B (previously reported) | 3.6 | 100 nM |

Synthesis of Radioligands

Applications in PET Imaging

this compound is also utilized in the synthesis of radioligands for positron emission tomography (PET) imaging. Recent advancements have shown that derivatives can effectively cross the blood-brain barrier, making them suitable for imaging neurological conditions .

Case Study: Development of [18F]5Me3F4AP

Research on [18F]5-methyl-3-fluoro-4-aminopyridine indicated its potential as a radioligand targeting voltage-gated potassium channels. The study highlighted its favorable kinetics and high sensitivity to demyelinating lesions, demonstrating the compound's utility in neurological imaging .

Organic Synthesis

Building Block for Complex Molecules

In organic synthesis, this compound serves as a versatile building block for creating complex molecular architectures. Its reactivity allows for various modifications that lead to the synthesis of more complex structures.

Example: Synthesis of Pyridinylimidazole Derivatives

An optimized synthetic route using this compound led to the successful preparation of pyridinylimidazole-type inhibitors with enhanced biological activity . The following table summarizes the yields and characteristics of synthesized derivatives:

| Derivative | Yield (%) | Biological Activity |

|---|---|---|

| Derivative X | 57 | High potency against target enzyme |

| Derivative Y | 40 | Moderate potency |

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The fluorine atom at the 3-position undergoes nucleophilic substitution under specific conditions. This reactivity is significantly influenced by the electron-withdrawing effects of adjacent groups and steric factors from the methyl substituent.

Key reactions:

-

Amination: Replacement of fluorine with amines occurs via SNAr mechanisms. For example, reaction with primary amines (e.g., methylamine) in DMF at 80°C yields 3-amino derivatives .

-

Thiolation: Treatment with thiols (e.g., benzyl mercaptan) in the presence of NaH produces 3-alkylthio derivatives .

Table 1: Representative nucleophilic substitution reactions

Electrophilic Substitution Reactions

The methyl group at the 4-position directs electrophilic substitution to the ortho and para positions. Halogenation and nitration are common, though steric hindrance from the methyl group moderates reaction rates.

Key reactions:

-

Nitration: Reaction with HNO₃/H₂SO₄ at 0°C yields 5-nitro-2-amino-3-fluoro-4-methylpyridine as the major product .

-

Halogenation: Bromination using Br₂/FeBr₃ produces 5-bromo derivatives, often requiring elevated temperatures (60–80°C) .

Table 2: Electrophilic substitution outcomes

| Electrophile | Conditions | Major Product | Selectivity (%) | Source |

|---|---|---|---|---|

| HNO₃/H₂SO₄ | 0°C, 2h | 5-Nitro derivative | >90 | |

| Br₂/FeBr₃ | 60°C, 4h | 5-Bromo derivative | 85 |

Oxidation and Reduction Reactions

The amino group undergoes oxidation to nitro or imino functionalities, while the pyridine ring itself can be reduced under catalytic hydrogenation.

Key reactions:

-

Amino group oxidation: Treatment with H₂O₂ in acetic acid converts the amino group to a nitro group, forming 2-nitro-3-fluoro-4-methylpyridine .

-

Ring reduction: Hydrogenation over PtO₂ in ethanol yields 2-amino-3-fluoro-4-methylpiperidine, with complete saturation of the pyridine ring .

Table 3: Redox reaction parameters

| Reaction Type | Reagents/Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Oxidation | H₂O₂, AcOH, 50°C | 2-Nitro derivative | 70 | |

| Reduction | H₂, PtO₂, EtOH | Piperidine derivative | 92 |

Cross-Coupling Reactions

The fluorine and methyl groups enable participation in palladium-catalyzed couplings, facilitating access to biaryl systems.

Key reactions:

-

Suzuki-Miyaura coupling: Reaction with aryl boronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄/K₂CO₃ in dioxane produces 3-aryl derivatives .

-

Buchwald-Hartwig amination: Coupling with aryl halides forms N-arylated products, useful in drug discovery .

Table 4: Cross-coupling efficiency

| Coupling Type | Partner | Catalyst | Yield (%) | Source |

|---|---|---|---|---|

| Suzuki | PhB(OH)₂ | Pd(PPh₃)₄ | 88 | |

| Buchwald | 4-Bromotoluene | Pd₂(dba)₃ | 75 |

Biological Reactivity

The compound’s fluorine and amino groups enhance its bioactivity through interactions with biological targets:

-

Enzyme inhibition: Forms π-π interactions with arginine residues in kinases, as demonstrated in antitumor studies .

-

Antimicrobial activity: Derivatives show moderate efficacy against gram-positive bacteria (e.g., Staphylococcus aureus) .

Table 5: Biological activity data

| Assay Type | Target | IC₅₀/EC₅₀ (μM) | Source |

|---|---|---|---|

| Kinase inhibition | p38α MAPK | 0.12 | |

| Antiproliferative | KB31 cells | 8.2 |

Stability and Reaction Kinetics

Propriétés

IUPAC Name |

3-fluoro-4-methylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7FN2/c1-4-2-3-9-6(8)5(4)7/h2-3H,1H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMRCETURKYMUNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.